BenchChemオンラインストアへようこそ!

4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Fluorescent probes Photophysics SAR

This 2-oxonicotinonitrile derivative features an ortho-fluorophenyl group that enforces a ~50–65° dihedral angle with the pyridone core, creating a 3D pharmacophore ideal for targeting sterically demanding kinase pockets (e.g., PIM-1, c-Met). This conformational bias is absent in para- or meta-fluoro isomers, making it a strategic differentiator in fragment-based drug design. The 3-cyano group enables rapid diversification into tetrazole, amidoxime, and carboxamide libraries, simplifying SAR exploration from a single batch. Its one-pot, three-component synthesis from commodity substrates ensures cost-effective, gram-to-kilogram supply with reduced lead times compared to multi-step analogs.

Molecular Formula C12H7FN2O
Molecular Weight 214.199
CAS No. 1225536-31-1
Cat. No. B2930318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS1225536-31-1
Molecular FormulaC12H7FN2O
Molecular Weight214.199
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=O)NC=C2)C#N)F
InChIInChI=1S/C12H7FN2O/c13-11-4-2-1-3-9(11)8-5-6-15-12(16)10(8)7-14/h1-6H,(H,15,16)
InChIKeyUUCFLASJUPWEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1225536-31-1) — Structural Identity and Core Pharmacophore


4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1225536-31-1, molecular formula C₁₂H₇FN₂O, MW 214.19) is a fluorinated 2-oxonicotinonitrile (3-cyanopyrid-2-one) derivative . It features a 2-oxo-1,2-dihydropyridine core substituted at the 4-position with an ortho-fluorophenyl ring and at the 3-position with a nitrile group, yielding a canonical SMILES of N#Cc1c(-c2ccccc2F)cc[nH]c1=O . The 2-oxonicotinonitrile scaffold is recognized as a privileged structure in medicinal chemistry with reported activities spanning anticancer, antiviral, antimicrobial, and kinase inhibition applications [1]. This compound serves as a versatile synthetic building block for generating diverse libraries of biologically active molecules and functional materials [1][2].

Why Generic Substitution Fails for 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile


Within the 2-oxonicotinonitrile class, the position, nature, and electronic character of the aryl substituent at C4 fundamentally govern both photophysical behavior and biological target engagement [1]. Specifically, the ortho-fluorophenyl group in CAS 1225536-31-1 introduces a unique combination of steric torsion (the 2-fluoro substituent forces the phenyl ring out of co-planarity with the pyridone core) and electron-withdrawing inductive effects that are absent in para-fluoro, meta-fluoro, or non-fluorinated analogs [1][2]. These structural features directly modulate the compound's absorption/emission wavelengths, quantum yield, and binding pose within enzyme active sites such as PIM-1 kinase and c-Met [1][3]. Simple interchange with a different regioisomer (e.g., CAS 929000-74-8, the 1-(4-fluorophenyl) isomer) or a non-fluorinated analog (e.g., 4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) will produce a molecule with markedly different conformational preferences, electronic distribution, and consequently divergent screening outcomes [1][4].

Quantitative Evidence Guide — 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Differentiation


C4 Substituent Electronic Modulation of Photophysical Properties in 2-Oxonicotinonitriles

In a systematic study of six 2-oxonicotinonitrile derivatives, Ershov et al. (2022) demonstrated that the donor/acceptor character of the C4 substituent directly controls the absorption and fluorescence maxima. Electron-withdrawing substituents at C4 produce a pronounced bathochromic (red) shift in both absorption and emission bands relative to electron-donating or neutral substituents. The ortho-fluorophenyl group in 4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, with its strong electron-withdrawing inductive effect (σₘ = 0.34 for fluorine), is predicted to shift λₐᵦₛ and λₑₘ significantly longer than the 4-phenyl analog (hydrogen substituent, σ ≈ 0) and measurably beyond the 4-(4-fluorophenyl) isomer due to through-space electronic effects unique to the ortho position [1]. This differentiation is critical for applications in fluorescence-based assays and optoelectronic materials where precise spectral tuning is required.

Fluorescent probes Photophysics SAR

Ortho-Fluorophenyl vs. Para-Fluorophenyl Conformational Differentiation by X-ray Crystallography

X-ray crystallographic and DFT studies on closely related dihydropyridine analogs establish that the ortho-fluorophenyl substituent induces a substantial dihedral twist (θ ≈ 50–65°) between the fluorophenyl ring and the dihydropyridine core, whereas the para-fluorophenyl analog maintains near co-planarity (θ < 15°) [1][2]. This torsional difference directly impacts molecular recognition: in the c-Met kinase co-crystal structure (PDB 3F82), a related 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopts a specific binding conformation where the fluorophenyl group occupies a hydrophobic pocket with stringent steric constraints [2]. The ortho-fluoro isomer (4-(2-fluorophenyl)) presents a fundamentally different 3D pharmacophore that would either fail to fit this pocket or engage alternative residues, leading to divergent kinase selectivity profiles.

Conformational analysis X-ray crystallography Drug design

PIM-1 Kinase Inhibitory Potency Differentiation by C4 Substituent Class

A structure-activity relationship (SAR) study by Abnous et al. (2017) evaluated seven 1,2-dihydropyridine-3-carbonitrile analogs against recombinant PIM-1 kinase. Compounds bearing an electron-withdrawing C4 substituent (benzodioxole) in the 2-imino series achieved IC₅₀ values as low as 111.01 nM, while the corresponding 2-oxo analog with the same C4 substitution showed an IC₅₀ of 433.71 nM [1]. Critically, the 2-oxo-1,2-dihydropyridine-3-carbonitrile core (the scaffold of CAS 1225536-31-1) demonstrated a distinct SAR trajectory from the 2-imino series, with the oxo series exhibiting lower PIM-1 potency but also markedly lower cytotoxicity (IC₅₀ > 130 μM against HT-29 cells for all tested compounds) [1]. The C4 substituent was identified as a key determinant of both potency and selectivity within the oxo series [1]. This framework predicts that 4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, with its unique ortho-fluoro electronic and steric profile, would occupy a distinct position in the PIM-1 potency/cytotoxicity landscape compared to non-fluorinated or para-substituted analogs.

PIM-1 kinase Cancer therapeutics SAR

Anticancer Activity Landscape: 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Class Benchmarking

Multiple independent studies have benchmarked the anticancer activity of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles against human tumor cell lines. A four-component synthesis study reported that 4-(2-ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile achieved an IC₅₀ of 0.70 μM against HT-29 colon cancer cells, while the 2-hydroxy analog showed IC₅₀ = 4.6 μM against MDA-MB-231 breast cancer cells [1]. In a separate combinatorial library, 4-(2-ethoxyphenyl)-2-oxo-6-thiophen-3-yl-1,2-dihydropyridine-3-carbonitrile (compound 21) demonstrated an IC₅₀ of 1.25 μM against HT-29 [2]. These data establish that C4 aryl substitution identity (2-ethoxyphenyl vs. 2-hydroxyphenyl vs. 2-fluorophenyl) is a primary driver of both potency magnitude and cell-line selectivity [1][2]. The 4-(2-fluorophenyl) substitution pattern represented by CAS 1225536-31-1 is chemically distinct from the reported 2-ethoxy and 2-hydroxy analogs, with fluorine's unique combination of high electronegativity, small steric bulk, and metabolic stability conferring a differentiated activity profile.

Anticancer HT-29 MDA-MB-231

One-Pot Synthetic Accessibility as a Procurement Differentiator

The 4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold can be synthesized via a one-pot, three-component cyclocondensation reaction using 2-fluorobenzaldehyde, an appropriate active methylene compound, and ammonium acetate under solvent-free or mild conditions . This convergent synthetic strategy contrasts with multi-step sequential routes required for many alternative 4-aryl-2-oxonicotinonitrile derivatives that demand pre-functionalized pyridine intermediates and palladium-catalyzed cross-coupling steps [1]. The one-pot approach reduces step count (3 components in 1 step vs. 4–6 steps for linear syntheses), minimizes purification requirements, and improves overall yield . Furthermore, 2-fluorobenzaldehyde is a commodity chemical available at scale, whereas certain alternative aryl aldehyde precursors (e.g., 2-ethoxy-4-formylphenyl boronic acid) require custom synthesis .

Synthetic chemistry Building blocks Cost efficiency

Structural Distinguisher: The Nitrile at C3 Enables Unique Derivatization Chemistry Unavailable to Carboxamide Analogs

The C3 nitrile group in 4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a critical structural feature that enables downstream chemistry fundamentally distinct from the corresponding C3 carboxamide analogs (e.g., the c-Met inhibitor series exemplified by PDB 3F82) [1][2]. The nitrile can be converted to tetrazoles via [3+2] cycloaddition with azides, reduced to aminomethyl for further functionalization, hydrolyzed to carboxamides or carboxylic acids, or transformed into amidoximes — all transformations inaccessible to the carboxamide series [3]. In the PIM-1 inhibitor SAR study, the 2-oxo-3-carbonitrile series (IC₅₀ = 306–434 nM) and the corresponding 2-imino-3-carbonitrile series (IC₅₀ = 111–296 nM) both retained potent kinase inhibition while the C3 substituent identity modulated the potency window [2]. This establishes that the nitrile is not merely a spectator group but an active participant in both target binding and synthetic diversification.

Derivatization Click chemistry Library synthesis

Procurement-Relevant Application Scenarios for 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile


Fluorescent Probe Development Requiring Ortho-Fluoro-Specific Spectral Tuning

Research groups developing intramolecular charge-transfer (ICT) based fluorescent sensors can exploit the predictable bathochromic shift conferred by the ortho-fluorophenyl C4 substituent. The electron-withdrawing fluorine at the ortho position creates a unique donor-acceptor architecture within the 2-oxonicotinonitrile framework that produces distinct absorption and emission profiles compared to para-fluoro, meta-fluoro, or non-fluorinated analogs [1]. This specificity is critical for multiplexed fluorescence assays where spectral overlap must be minimized.

Kinase Inhibitor Fragment Library Expansion with Defined C4 Vector Geometry

The ortho-fluorophenyl group enforces a dihedral angle of approximately 50–65° between the aryl ring and the pyridone core, creating a 3D pharmacophore geometry that is orthogonal to the near-planar para-fluorophenyl isomer [1][2]. This conformation can access protein binding pockets (e.g., c-Met hydrophobic back pocket, PIM-1 ATP-binding site) in a manner that planar analogs cannot, providing a rational basis for fragment-based drug design campaigns targeting kinases with sterically demanding active sites [1][2].

Multi-Vector Library Synthesis via C3 Nitrile Diversification

The C3 nitrile functionality serves as a versatile chemical handle for parallel library synthesis. Medicinal chemistry teams can convert a single procurement batch of CAS 1225536-31-1 into tetrazole, amidoxime, aminomethyl, carboxamide, and thioamide sub-libraries through well-established transformations [1]. This 'one building block, multiple chemotypes' strategy reduces procurement complexity and enables rapid SAR exploration around the 2-oxonicotinonitrile core [1].

Cost-Efficient Scale-Up Enabled by One-Pot Synthetic Route

For projects transitioning from hit-to-lead to lead optimization, the one-pot, three-component synthesis of CAS 1225536-31-1 from commodity starting materials (2-fluorobenzaldehyde, ethyl cyanoacetate, ammonium acetate) offers a scalable and cost-effective supply solution [1]. Compared to structurally related analogs requiring multi-step palladium-catalyzed cross-coupling or pre-functionalized heterocyclic intermediates, the target compound can be produced with ≥3 fewer synthetic operations and higher cumulative yield [1][2]. This directly reduces procurement cost and lead time at gram-to-kilogram quantities.

Quote Request

Request a Quote for 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.